2-(Pyridin-2-yl)piperazine dihydrochloride
Overview
Description
2-(Pyridin-2-yl)piperazine is a chemical compound and a derivative of piperazine . It has a CAS Number of 111759-97-8 and a molecular weight of 163.22 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of 2-(Pyridin-2-yl)piperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves a Diels–Alder reaction between key intermediates . The structure of synthesized compounds can be assessed by nuclear magnetic resonance (1 H-NMR), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible) mass spectroscopy studies, and molar conductance .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-yl)piperazine is represented by the InChI code1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2
. The SMILES string representation is n1ccccc1N2CCNCC2
. Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-2-yl)piperazine are diverse. It can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyantes .Physical and Chemical Properties Analysis
2-(Pyridin-2-yl)piperazine has a molecular weight of 163.22 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives have been extensively investigated for their therapeutic potential across a wide range of medical conditions. One significant area of research involves their role as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV is a validated target for the treatment of type 2 diabetes mellitus (T2DM), and piperazine derivatives have shown promise in inhibiting GLP-1 and GIP degradation by DPP IV, which is crucial for promoting insulin secretion (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Additionally, piperazine is a core structure in numerous drugs with applications ranging from antipsychotic to anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, showcasing the versatility and broad potential of piperazine-based compounds in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Role in Anti-mycobacterial Activity
Piperazine derivatives have also been highlighted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests their potential application in developing safer, selective, and cost-effective anti-mycobacterial agents, underlining the importance of structural design and rationale in enhancing anti-TB molecule effectiveness (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Pharmacodynamics and Pharmacokinetics
The modification of substituents present on the piperazine ring is known to have a significant impact on the pharmacodynamic and pharmacokinetic factors of the molecules. This aspect of research is crucial for understanding how piperazine derivatives interact within biological systems and how these interactions can be optimized for therapeutic use (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Mechanism of Action
Target of Action
The primary target of 2-Pyridin-2-yl-piperazine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
2-Pyridin-2-yl-piperazine dihydrochloride acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects . This results in an increase in the release of norepinephrine and an amplification of the sympathetic ‘fight or flight’ response .
Pharmacokinetics
As a derivative of piperazine, it is expected to have good bioavailability and to be metabolized by the liver .
Action Environment
The action, efficacy, and stability of 2-Pyridin-2-yl-piperazine dihydrochloride can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored away from air and oxidizing agents . Furthermore, its action can be affected by the physiological environment, such as the pH and the presence of other substances in the body .
Properties
IUPAC Name |
2-pyridin-2-ylpiperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10,12H,5-7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJABUBRAPVOMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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